molecular formula C18H20N2O2 B4959316 N-(2-ethylphenyl)-N'-(1-phenylethyl)ethanediamide

N-(2-ethylphenyl)-N'-(1-phenylethyl)ethanediamide

Cat. No. B4959316
M. Wt: 296.4 g/mol
InChI Key: LQFRBZXIRWJIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-N'-(1-phenylethyl)ethanediamide, commonly known as EPEA, is a synthetic compound that belongs to the family of N-phenyl-N'-(alkyl/aryl) ethanediamides. EPEA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.

Scientific Research Applications

EPEA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease. EPEA has also been investigated for its potential use as a corrosion inhibitor in the oil and gas industry and as a plant growth regulator in agriculture.

Mechanism of Action

The exact mechanism of action of EPEA is not fully understood. However, studies have shown that it exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EPEA also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and inflammation.
Biochemical and Physiological Effects:
EPEA has been shown to possess several biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. EPEA also inhibits the production of prostaglandin E2 (PGE2), a potent inflammatory mediator. In addition, EPEA has been shown to reduce fever and pain in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of EPEA is its ease of synthesis and purification, making it readily available for laboratory experiments. EPEA is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of EPEA is its poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of EPEA. One area of interest is the identification of new analogs of EPEA with improved pharmacological properties. Another area of research is the investigation of the potential use of EPEA as a plant growth regulator and its impact on crop yields. Furthermore, the development of new formulations of EPEA with improved solubility and bioavailability could enhance its potential as a therapeutic agent. Overall, the future of EPEA research looks promising, and further studies are needed to fully explore its potential applications.

Synthesis Methods

EPEA can be synthesized using a simple two-step procedure, starting with the reaction of 2-ethylbenzoyl chloride with 1-phenylethylamine to form N-(2-ethylphenyl)-1-phenylethan-1-amine. This intermediate is then reacted with ethyl chloroformate to form EPEA. The purity and yield of EPEA can be improved by recrystallization and column chromatography.

properties

IUPAC Name

N-(2-ethylphenyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-14-9-7-8-12-16(14)20-18(22)17(21)19-13(2)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFRBZXIRWJIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2-ethylphenyl)-N~2~-(1-phenylethyl)ethanediamide

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